Name and Identification
The compound 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has the following identifiers:
This compound is characterized by its complex structure, which includes a trifluoromethyl group, multiple ethoxy groups, and a thiadiazole moiety, indicating potential biological activity and applications in medicinal chemistry.
Source and Classification
3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is classified under organic compounds with potential pharmaceutical applications. It is primarily used in research settings for its bioactive properties and is not intended for therapeutic or veterinary use .
Methods of Synthesis
The synthesis of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several steps:
Technical Details
Each step requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed for structural confirmation throughout the synthesis process.
Structure Description
The molecular structure of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be visualized as follows:
Data Representation
The structural formula can be represented in various notations:
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
NXSRHDSKQCEXKC-UHFFFAOYSA-N
This complex arrangement suggests significant potential for interaction with biological targets due to its diverse functional groups .
Reactions Involving the Compound
The compound may participate in various chemical reactions due to its functional groups:
Technical Details
Reactions should be conducted under controlled environments to prevent degradation of sensitive functional groups. Monitoring reaction progress through thin-layer chromatography (TLC) is common practice.
Physical Properties
Chemical Properties
Relevant data indicates that understanding these properties is crucial for handling and application in research settings .
Scientific Uses
3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily used in:
The compound's unique structure positions it as a valuable candidate for further investigation in drug development and biochemical research .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3